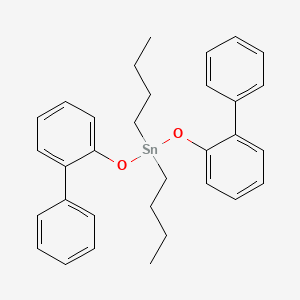
Dibutylbis(2-phenylphenoxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylbis(2-phenylphenoxy)stannane is an organotin compound with the molecular formula C32H36O2Sn and a molecular weight of 571.34 g/mol . It is characterized by the presence of two phenylphenoxy groups and two butyl groups attached to a central tin atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dibutylbis(2-phenylphenoxy)stannane can be synthesized through the reaction of dibutyltin dichloride with 2-phenylphenol in the presence of a base. The reaction typically involves the following steps:
- Dissolving dibutyltin dichloride in an appropriate solvent such as toluene.
- Adding 2-phenylphenol and a base, such as sodium hydroxide, to the solution.
- Heating the mixture under reflux conditions to facilitate the reaction.
- Isolating the product through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Dibutylbis(2-phenylphenoxy)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylphenoxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and phenylphenol derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Dibutylbis(2-phenylphenoxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
作用機序
The mechanism of action of dibutylbis(2-phenylphenoxy)stannane involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to the active sites, thereby preventing substrate binding and subsequent reactions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Dibutyltin dilaurate: Another organotin compound with similar applications in catalysis and stabilization.
Dibutyltin dichloride: A precursor in the synthesis of dibutylbis(2-phenylphenoxy)stannane.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of phenylphenoxy groups enhances its stability and reactivity compared to other organotin compounds .
特性
CAS番号 |
52722-81-3 |
|---|---|
分子式 |
C32H36O2Sn |
分子量 |
571.3 g/mol |
IUPAC名 |
dibutyl-bis(2-phenylphenoxy)stannane |
InChI |
InChI=1S/2C12H10O.2C4H9.Sn/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-3-4-2;/h2*1-9,13H;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
RUHWMIHFLXBLBS-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















